![molecular formula C13H16N4O B2410291 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide CAS No. 2034284-09-6](/img/structure/B2410291.png)
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide
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Overview
Description
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves intermediate derivatization methods (IDMs) . For example, some hydrazine-coupled pyrazoles were successfully synthesized .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often analyzed using techniques like X-ray diffraction . The quantum parameters of the prepared compound are investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Chemical Reactions Analysis
Pyrazole derivatives are known to exhibit various chemical reactions. For instance, they have been used in the ring-opening polymerization of rac-lactide .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are often analyzed using techniques like 1H NMR and 13C NMR .Scientific Research Applications
Synthesis and Biological Applications
Insecticidal and Antibacterial Potential
A study by Deohate and Palaspagar (2020) discussed the synthesis of pyrimidine linked pyrazole heterocyclics, including structures related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide, by microwave irradiative cyclocondensation. These compounds exhibited notable insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, showcasing their potential in pest control and as antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer Activity
Research on new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole has indicated potential anticancer activities. These studies highlight the versatility of pyrazole derivatives in drug development, particularly in exploring new treatments for cancer (Metwally, Abdelrazek, & Eldaly, 2016).
Antimicrobial and Antioxidant Activity
A series of tetra substituted pyrazolines were evaluated for their antibacterial, antifungal, and antioxidant activities. These compounds demonstrated significant biological activity, suggesting their potential use in developing new therapeutic agents with antimicrobial and antioxidant properties (Govindaraju et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-9-12(16-17(10)2)5-8-15-13(18)11-3-6-14-7-4-11/h3-4,6-7,9H,5,8H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUXPPOLMBBUKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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